N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-4-21-15-10-13(20-17(22)11-14-6-5-9-25-14)7-8-16(15)24-12-19(2,3)18(21)23/h5-10H,4,11-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCZPDFGYRYLGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC(=C2)NC(=O)CC3=CC=CS3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide typically involves multiple steps:
Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzoxazepine ring.
Introduction of the Ethyl Group: The ethyl group is introduced through alkylation reactions using ethyl halides in the presence of a base.
Attachment of the Thiophene Ring: The thiophene ring is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Formation of the Acetamide Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxazepine core, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Core Heterocyclic Systems
The benzoxazepin core distinguishes the target compound from thiazolidin- or thiadiazole-based analogues (e.g., compounds 9–13 in and 4.1 in ). Key differences include:
- Benzoxazepin vs. Thiazolidin/Thiadiazole : The benzoxazepin’s larger ring system (7-membered vs. 5-membered) may enhance π-π stacking interactions and alter solubility. Thiazolidin/thiadiazole rings are more planar, favoring stronger hydrogen-bonding networks .
- Substituent Effects : The 5-ethyl and 3,3-dimethyl groups on the benzoxazepin likely reduce ring flexibility compared to unsubstituted thiazolidin derivatives, impacting molecular recognition .
Side-Chain Variations
The thiophen-2-yl acetamide group contrasts with phenyl, nitro-furyl, or indole substituents in analogues:
- Thiophene vs.
- Nitro-Furyl Groups : Compounds 12 and 13 () feature nitro-furyl substituents, which introduce strong electron-withdrawing effects, unlike the electron-rich thiophene in the target compound .
Physicochemical and Analytical Comparisons
Melting Points and Stability
- Thiazolidin Analogues : Melting points range from 147–207°C (), with higher values linked to nitro groups (e.g., 12 : 155–156°C) due to increased crystallinity .
- Benzoxazepin Core : The target’s bulky substituents (ethyl, dimethyl) may lower melting points compared to rigid thiadiazoles (e.g., 4.1 at 503–504 K/230–231°C) by reducing crystal packing efficiency .
Spectroscopic Characterization
- NMR and MS : All compounds (target and analogues) are characterized via $^1$H-NMR and mass spectrometry. The benzoxazepin’s methyl and ethyl groups would produce distinct singlet and multiplet signals in the aliphatic region .
- X-ray Diffraction : utilized X-ray crystallography to confirm thiadiazole structures, a method applicable to the target compound for elucidating conformational details .
Functional Implications
- Hydrogen Bonding : The 4-oxo group in the benzoxazepin core may act as a hydrogen-bond acceptor, akin to thiazolidin-4-oxo moieties in . However, steric hindrance from dimethyl groups could limit interaction strength compared to less-substituted analogues .
- Bioactivity : Thiophene’s aromatic sulfur may enhance binding to metalloenzymes or receptors, contrasting with the nitro-furyl groups in 12–13 , which are often associated with antibacterial activity .
Tabulated Comparison
| Parameter | Target Compound | Thiazolidin Analogues (e.g., 9–13 ) | Thiadiazole Derivative (4.1 ) |
|---|---|---|---|
| Core Structure | Benzoxazepin | Thiazolidin | Thiadiazole |
| Key Substituents | 5-ethyl, 3,3-dimethyl, thiophen-2-yl | Chlorophenyl, nitro-furyl, indole | Trichloroethyl, phenyl |
| Synthetic Yield | Not reported | 53–90% | 97.4% |
| Melting Point | Not reported | 147–207°C | 230–231°C |
| Characterization | $^1$H-NMR, MS (assumed) | $^1$H-NMR, MS, IR | X-ray, $^1$H-NMR, MS |
Biological Activity
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-(thiophen-2-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features and biological activities. This article reviews the biological activity of this compound based on various research findings and case studies.
The molecular formula of the compound is with a molecular weight of 484.5 g/mol. Its structure includes a benzoxazepine core that may contribute to its biological activity.
The compound's mechanism of action is primarily attributed to its ability to interact with specific biological targets. Studies suggest that it may exhibit activity against various pathogens and potentially modulate cellular pathways involved in disease processes.
Antimicrobial Activity
Research indicates that the compound demonstrates significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains with minimal inhibitory concentration (MIC) values comparable to known antibiotics. The following table summarizes its antimicrobial activity:
| Pathogen | MIC (mg/ml) |
|---|---|
| E. sakazakii | 0.125 |
| E. coli | 0.083 |
| S. aureus | 0.073 |
| K. pneumoniae | 0.109 |
These results indicate that the compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's ability to inhibit cell proliferation and induce apoptosis has been linked to its interaction with specific signaling pathways critical for tumor growth.
Case Study:
A study conducted on human breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is vital for assessing its therapeutic potential. Preliminary studies indicate favorable absorption and distribution characteristics, though further research is required to fully elucidate its pharmacokinetic profile.
Safety and Toxicology
Toxicological assessments have shown that the compound has a relatively low toxicity profile in animal models. The LD50 values suggest that it is well-tolerated at therapeutic doses, making it a promising candidate for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
